molecular formula C10H17N3O2S B2583008 Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate CAS No. 1522609-81-9

Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B2583008
CAS RN: 1522609-81-9
M. Wt: 243.33
InChI Key: SFRFBHQWFMYNBL-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound with the CAS Number: 1522609-81-9 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-(1-aminoethyl)-1,3-thiazol-2-ylcarbamate . The InChI code is 1S/C10H17N3O2S/c1-6(11)7-5-16-8(12-7)13-9(14)15-10(2,3)4/h5-6H,11H2,1-4H3,(H,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 243.33 and is typically stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical agents. Its structure is amenable to modifications that can lead to the development of novel therapeutic molecules. For instance, the tert-butyl group can be easily deprotected under acidic conditions, allowing for further functionalization of the molecule .

Agriculture

“Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate” may find applications in the development of agrochemicals. Its thiazole ring, a common motif in many fungicides, could be exploited to create compounds that protect crops against fungal pathogens .

Material Science

In material science, this compound could be used to modify surfaces or create new polymers with enhanced properties. The presence of both tert-butyl and thiazol groups could lead to materials with unique thermal and chemical resistance characteristics .

Environmental Science

The compound’s potential for environmental science lies in its ability to act as a building block for compounds that can degrade environmental pollutants. Its reactive sites make it a candidate for creating catalysts that facilitate the breakdown of hazardous substances .

Biochemistry

Biochemically, “Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate” could be used in enzyme inhibition studies. The thiazol moiety can mimic the natural substrates of enzymes, thereby aiding in the design of enzyme inhibitors that could regulate metabolic pathways .

Pharmacology

In pharmacology, this compound’s structural features make it suitable for drug design and discovery. It could be used to synthesize analogs of biologically active molecules, potentially leading to the development of new drugs with improved efficacy and safety profiles .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-6(11)7-5-16-8(12-7)13-9(14)15-10(2,3)4/h5-6H,11H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRFBHQWFMYNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate

CAS RN

1522609-81-9
Record name tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate
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